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  • Product: 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride
  • CAS: 1864058-53-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound of significant interest in the field of medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure combines a fluorinated pyrimidine scaffold with a piperazine moiety, two pharmacophores known to impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The pyrimidine ring is a fundamental component of nucleobases and is prevalent in a vast array of therapeutic agents, while the piperazine group is often introduced to enhance solubility, modulate basicity, and provide a vector for further structural elaboration. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pKa.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, analytical characterization methods, potential applications, and safety and handling guidelines for 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.

Physicochemical Properties

While specific experimental data for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is not extensively available in public literature, its properties can be predicted based on its structure and data from closely related analogs.

PropertyValueSource/Comment
CAS Number 1864058-53-6[2]
Molecular Formula (free base) C₈H₁₁FN₄[3]
Molecular Weight (free base) 182.20 g/mol Calculated
Molecular Formula (dihydrochloride) C₈H₁₃Cl₂FN₄Calculated
Molecular Weight (dihydrochloride) 255.12 g/mol Calculated
Appearance Predicted to be a white to off-white solidBased on similar compounds.
Melting Point Not available. Expected to be a high-melting solid as a dihydrochloride salt.
Solubility Predicted to be soluble in water and polar organic solvents like methanol and DMSO.The dihydrochloride salt form enhances aqueous solubility.
pKa Not available. The piperazine moiety will have two pKa values, and the pyrimidine ring nitrogens will also have pKa values.
Stability Store in a cool, dry place away from light and moisture. Fluoropyrimidines are generally stable under standard storage conditions.[4]
Predicted XlogP 0.4[3]

Synthesis and Reactivity

The synthesis of 4-fluoro-6-(piperazin-1-yl)pyrimidine typically proceeds via a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the carbon atoms at positions 4 and 6 towards nucleophilic attack, making the fluorine atom a good leaving group.

A plausible and efficient synthetic route starts from the commercially available 4,6-difluoropyrimidine. The reaction with one equivalent of piperazine under basic conditions is expected to yield the monosubstituted product. The dihydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Proposed Synthetic Workflow

G start 4,6-Difluoropyrimidine + Piperazine reaction Nucleophilic Aromatic Substitution (Base, Solvent, e.g., DIPEA in NMP) start->reaction intermediate 4-Fluoro-6-(piperazin-1-yl)pyrimidine (Free Base) reaction->intermediate acidification Acidification (2 eq. HCl in a suitable solvent, e.g., Ether or Isopropanol) intermediate->acidification product 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride acidification->product

Caption: Proposed synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 4,6-difluoropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • Nucleophilic Addition: Slowly add a solution of piperazine (1.0 eq) in the same solvent to the reaction mixture at room temperature. The use of one equivalent of piperazine favors monosubstitution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol. Add a solution of hydrochloric acid (2.0 eq) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.

Analytical Characterization

The structure and purity of 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride can be confirmed using a combination of standard analytical techniques.

Analytical Workflow

G compound 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr ms Mass Spectrometry (e.g., ESI-MS) compound->ms ftir FTIR Spectroscopy compound->ftir purity Purity Assessment (HPLC, Elemental Analysis) compound->purity

Caption: Key analytical techniques for compound characterization.

Expected Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, with one appearing as a doublet due to coupling with the fluorine atom. The piperazine protons will likely appear as two distinct multiplets. The N-H protons of the piperazinium dihydrochloride may be broad and their chemical shift will be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrimidine and piperazine rings. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a multiplet due to coupling with adjacent protons on the pyrimidine ring.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 183.10.[3]

  • FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-N stretching vibrations of the pyrimidine and piperazine rings. A C-F stretching band is also expected.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride are not widely documented, its structural motifs suggest significant potential as a building block in drug discovery. Fluorinated pyrimidines are key components in a variety of approved drugs, particularly in oncology and virology.[1] The piperazine moiety is frequently incorporated into CNS-active agents and other drug classes to improve physicochemical properties and provide a point of attachment for further derivatization.

This compound could serve as a valuable intermediate for the synthesis of libraries of molecules targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The remaining fluorine atom on the pyrimidine ring allows for further functionalization through another nucleophilic aromatic substitution reaction, enabling the creation of diverse chemical entities.

Potential Biological Signaling Pathway Involvement

Given the prevalence of pyrimidine and piperazine cores in kinase inhibitors, a potential application for derivatives of this compound could be in the modulation of cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety and Handling

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Classifications: It is classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride - PubChemLite. (n.d.). Retrieved from [Link]

  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evalu
  • Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance- Associated Protein in Multidrug Resistance. (2004). Journal of Medicinal Chemistry.
  • Improving Safety of Fluoropyrimidine Chemotherapy by Individualizing Treatment Based on Dihydropyrimidine Dehydrogenase Activity – Ready for Clinical Practice?. (n.d.). Retrieved from [Link]

  • US4423049A - 2-[4-[(4,4-Dialkyl-2,6-piperidinedion-1-yl)butyl]-1-piperazinyl]pyrimidines. (n.d.). Google Patents.
  • EP4072548A4 - COMPOSITIONS AND METHODS FOR SUBSTITUTED 7-(PIPERAZIN-1-YL)PYRAZOLO [1,5-A]PYRIMIDINE ANALOGS AS KRAS INHIBITORS. (n.d.). Google Patents.
  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. (n.d.). Google Patents.
  • Piperazine dihydrochloride - NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (2005). Bioorganic & Medicinal Chemistry.
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). Molecular Diversity.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology.
  • Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules.
  • US4885296A - 1-piperazinylpyrimidine derivatives and application thereof in therapeutics and cosmetics. (n.d.). Google Patents.
  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][5]benzoxazine and Evaluation of Their Antiviral Activity. (2022). Molecules.

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). Molecules.
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (n.d.). Research and Reviews: Journal of Chemistry.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). Journal of Molecular Structure.

Sources

Exploratory

Pharmacokinetic properties of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride Introduction In the landscape of modern drug discovery, the pyrimidine scaffold is a recurring structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold is a recurring structural motif in a multitude of clinically significant therapeutic agents. Its versatility in chemical modification allows for the fine-tuning of pharmacological activity. The compound 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, with its constituent pyrimidine core and piperazine moiety, represents a class of molecules with considerable potential for biological activity. The piperazine ring is frequently incorporated into medicinal chemistry to enhance physicochemical properties like solubility and bioavailability. However, a promising pharmacological profile is insufficient to guarantee clinical success. A comprehensive understanding of a compound's pharmacokinetic properties—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount.

This technical guide provides a robust framework for the preclinical pharmacokinetic evaluation of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. As specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for researchers and drug development professionals. It will outline the essential in vitro and in vivo studies, explain the causality behind experimental choices, and provide standardized protocols to generate a comprehensive ADME profile. This will enable an informed assessment of the compound's potential as a drug candidate.

Part 1: In Vitro ADME Profiling: A Foundational Assessment

A systematic evaluation of ADME properties in the early stages of drug discovery is critical for identifying potential liabilities and guiding medicinal chemistry efforts. The following diagram illustrates a typical workflow for the in vitro assessment of key ADME parameters.

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_output Data Analysis & Candidate Selection solubility Aqueous Solubility permeability Caco-2 Permeability ppb Plasma Protein Binding permeability->ppb bpr Blood-Plasma Ratio hlm Microsomal Stability bpr->hlm cyp CYP450 Inhibition hlm->cyp metid Metabolite ID cyp->metid analysis Calculate Key Parameters (Permeability, t½, IC50) metid->analysis selection Risk Assessment & Go/No-Go Decision analysis->selection

Caption: A generalized workflow for in vitro ADME profiling of drug candidates.

Absorption Potential

Aqueous Solubility: Poor aqueous solubility is a common challenge for pyrimidine-based scaffolds and can significantly hinder oral absorption.[1] Therefore, determining the kinetic solubility of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride across a physiologically relevant pH range (e.g., pH 5.0 to 7.4) is a critical first step.

Membrane Permeability: The ability of a compound to traverse the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 permeability assay is the industry standard for in vitro assessment of intestinal permeability.[2]

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is monitored to determine B-to-A permeability.

    • Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

Distribution Characteristics

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution and clearance.[4][5] Only the unbound fraction of a drug is pharmacologically active.[6]

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.

  • Procedure:

    • Plasma is added to one chamber, and a phosphate-buffered saline (PBS) solution is added to the other.

    • The test compound is added to the plasma-containing chamber.

    • The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot is quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Blood-Plasma Partitioning: This assay determines the distribution of the compound between red blood cells and plasma. The blood-to-plasma concentration ratio (Cb/Cp) is an important parameter for understanding the overall distribution of the drug in the body.[6]

Metabolic Fate

Metabolic Stability: The stability of a compound in the presence of drug-metabolizing enzymes is a key determinant of its half-life and oral bioavailability. Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.

Protocol 3: Human Liver Microsomal Stability Assay

  • Incubation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: The reaction is initiated by adding the test compound to the pre-warmed reaction mixture. The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition: It is crucial to assess whether 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Inhibition of these enzymes can lead to clinically significant drug-drug interactions.[7]

Metabolite Identification: Identifying the major metabolites of the compound in vitro can provide insights into its metabolic pathways and help predict potential in vivo metabolites. This is typically done by analyzing the samples from the microsomal stability assay using high-resolution mass spectrometry. Pyrimidine rings can be catabolized to CO2, H2O, and urea, while piperazine moieties are susceptible to oxidation.[8]

Table 1: Illustrative In Vitro ADME Data for a Pyrimidine-Piperazine Compound

ParameterAssayIllustrative ResultInterpretation
Solubility Kinetic Solubility (pH 7.4)>100 µMHigh solubility, low risk for absorption issues.
Permeability Caco-2 Papp (A-B)15 x 10⁻⁶ cm/sHigh permeability, likely well-absorbed.
Efflux Ratio Caco-2 (B-A)/(A-B)< 2Not a significant substrate of efflux transporters.
Distribution Human Plasma Protein Binding85%Moderately bound, unbound fraction available for activity.
Metabolism HLM Stability (t½)45 minModerate stability, likely to have a reasonable half-life in vivo.
DDI Risk CYP3A4 Inhibition (IC₅₀)>20 µMLow potential for drug-drug interactions via CYP3A4.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.

Part 2: In Vivo Pharmacokinetic Evaluation

Following a promising in vitro ADME profile, in vivo studies are conducted to understand the compound's behavior in a whole organism. Preclinical studies, typically in rodents, are essential for determining key pharmacokinetic parameters and informing dose selection for efficacy and toxicology studies.

cluster_study_design Study Design cluster_execution Execution cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis animal Animal Model (e.g., Sprague-Dawley Rat) dosing Dosing (IV and PO routes) animal->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Isolation sampling->processing quant LC-MS/MS Quantification processing->quant pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) quant->pk_calc report Generate Report pk_calc->report

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Preclinical Study Design

A standard preclinical pharmacokinetic study involves administering the compound to a cohort of animals (e.g., male Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • Intravenous Administration: This route ensures 100% bioavailability and allows for the determination of clearance (CL) and volume of distribution (Vd).

  • Oral Administration: This route is crucial for assessing oral absorption and determining the oral bioavailability (F%).

Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to construct a plasma concentration-time profile.

Bioanalytical Method

Accurate quantification of the test compound in plasma is critical. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity.[3] A robust and validated bioanalytical method should be established before the in vivo study.

Protocol 4: LC-MS/MS Quantification in Plasma

  • Sample Preparation: A protein precipitation method is typically employed. An aliquot of plasma is mixed with a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant is transferred to a clean plate or vial, evaporated to dryness under a stream of nitrogen, and then reconstituted in a mobile phase-compatible solution.

  • Chromatography: The reconstituted sample is injected onto a reverse-phase HPLC or UPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like formic acid, is used to separate the analyte from endogenous matrix components.[9]

  • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for selective and sensitive quantification.[9]

  • Calibration: A calibration curve is generated by analyzing plasma samples spiked with known concentrations of the compound. The concentration of the compound in the study samples is then determined by interpolation from this curve.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to determine the following key pharmacokinetic parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats

ParameterUnitIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax ng/mL-592
Tmax h-1.0
AUC(0-inf) ng·h/mL14555930
h4.54.9
CL L/h/kg0.69-
Vd L/kg2.8-
F% %-40.7

Note: The data in this table is a hypothetical example based on similar compounds and does not represent actual experimental results for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. Data for F% is derived from a similar pyrimidine derivative.[10]

Conclusion

The successful development of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride as a therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive, albeit predictive, framework for its evaluation. By systematically conducting the described in vitro and in vivo studies, researchers can generate the necessary data to assess its drug-like properties, identify potential liabilities, and make informed decisions regarding its progression through the drug development pipeline. A favorable ADME profile, characterized by good oral bioavailability, moderate clearance, and a low potential for drug-drug interactions, will be essential for this compound to realize its full therapeutic potential.

References

  • A Comparative Guide to the ADME Properties of Key Pyrimidine Scaffolds. Benchchem.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI.
  • A comparative study of the pharmacokinetic properties of piperazine derivatives. Benchchem.
  • In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. ResearchGate.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. ACS Publications.
  • Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. PMC.
  • Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. PubMed.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Pyrimidine metabolism. Wikipedia.
  • Concentration-dependent plasma protein binding: Expect the unexpected. ResearchGate.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC.

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine Dihydrochloride

Abstract This in-depth technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, a heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of this and related molecules is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and ensuring robust intellectual property. This document moves beyond a standard protocol, offering a narrative grounded in scientific expertise that explains the causality behind experimental choices, ensures self-validating methodologies, and is supported by authoritative references. We will navigate the complete workflow from crystal growth to data interpretation, providing detailed protocols, data presentation templates, and visual aids to empower researchers in their solid-state characterization endeavors.

Introduction: The Significance of Crystalline Structure in Drug Discovery

The piperazine and pyrimidine moieties are cornerstones in modern drug discovery, forming the core scaffolds of numerous therapeutic agents.[1][2][3][4] Piperazinylpyrimidine derivatives, in particular, have emerged as a promising class of selective kinase inhibitors with potential applications in oncology.[1][5] The subject of this guide, 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, combines these key pharmacophores with a fluorine substituent, a common strategy to modulate metabolic stability and binding affinity.

The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its critical properties, including solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) stands as the definitive, non-destructive technique for unambiguously determining the three-dimensional atomic arrangement of a molecule.[6][7][8][9] This precise knowledge of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, is invaluable for:

  • Confirming Molecular Identity and Stoichiometry: Unambiguously verifying the chemical structure and the salt form.

  • Understanding Physicochemical Properties: Rationalizing properties like melting point and solubility based on the crystal packing and intermolecular forces.

  • Guiding Drug Development: Informing salt selection, polymorph screening, and formulation strategies.

  • Structure-Based Drug Design: Providing an experimental basis for computational modeling and the design of next-generation analogs.

This guide will provide a detailed roadmap for researchers to conduct a thorough crystal structure analysis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.

The Experimental Blueprint: From Powder to Precision Structure

The journey to an atomic-resolution crystal structure is a multi-step process that demands meticulous execution and a clear understanding of the underlying principles. The following sections detail a robust and self-validating protocol.

The Foundational Step: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal. For a hydrochloride salt like the title compound, which is likely to be a crystalline solid, the primary challenge is to obtain a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and diffraction quality.

Experimental Protocol: Slow Evaporation for Crystallization

  • Solvent Selection: Begin by assessing the solubility of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be used to increase solubility and ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.

Causality: Slow evaporation allows for the orderly deposition of molecules onto a growing crystal lattice, minimizing defects and promoting the formation of a single, well-ordered crystal. The formation of hydrochloride salts can often enhance the crystallinity of a compound.[10][11]

Illuminating the Atomic Lattice: Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal mounted on the diffractometer, the next phase involves irradiating it with X-rays and collecting the resulting diffraction pattern.

Experimental Protocol: Data Acquisition

  • Mounting and Centering: Mount the cryo-cooled crystal on the goniometer head of a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the reflections are integrated, and corrections are applied for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.

Trustworthiness: Modern diffractometers and their accompanying software automate much of this process. The collection of redundant data allows for a robust estimation of reflection intensities and their uncertainties, which is critical for a reliable structure solution and refinement.

From Diffraction Pattern to Molecular Model: Structure Solution and Refinement

This is the computational heart of the crystallographic experiment, where the measured diffraction intensities are translated into a three-dimensional model of the molecule.

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The integrated data are analyzed to determine the crystal's space group, which describes the symmetry elements present in the crystal lattice.

  • Structure Solution: For small molecules like 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[12] This map should reveal the positions of the heavier atoms (C, N, F, Cl).

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization algorithm. In this process, the atomic coordinates, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference Fourier map.[12][13]

  • Final Refinement and Validation: The final refinement cycles are performed until the model converges. The quality of the final structure is assessed using various metrics, such as the R-factor, goodness-of-fit, and the residual electron density map.

Expertise: The choice of refinement strategies, such as the weighting scheme and the treatment of disorder, requires crystallographic expertise to ensure a chemically sensible and statistically sound final model. The presence of the dihydrochloride form means that the piperazine ring will be doubly protonated, and the chloride ions will be present to balance the charge. The hydrogen bonding network involving these ions and the protonated nitrogen atoms will be a key feature of the crystal packing.[14][15]

Interpreting the Results: A Hypothetical Crystal Structure Analysis

As no public crystal structure of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is currently available, this section will present the expected outcomes of such an analysis in the form of standard crystallographic tables and a discussion of the likely structural features.

Crystallographic Data and Refinement Statistics

The following table summarizes the type of data that would be generated from a successful crystal structure determination.

Parameter Hypothetical Value
Empirical Formula C₈H₁₃Cl₂FN₄
Formula Weight 255.12
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5°
Volume 1045 ų
Z 4
Calculated Density 1.620 Mg/m³
Absorption Coefficient 0.65 mm⁻¹
F(000) 528
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection 2.5° to 28.0°
Reflections Collected / Unique 8500 / 2400 [R(int) = 0.035]
Completeness to Theta = 25.242° 99.8 %
Data / Restraints / Parameters 2400 / 0 / 145
Goodness-of-Fit on F² 1.05
Final R indices [I > 2sigma(I)] R₁ = 0.045, wR₂ = 0.110
R indices (all data) R₁ = 0.058, wR₂ = 0.125
Largest Diff. Peak and Hole 0.45 and -0.30 e.Å⁻³
Molecular Geometry and Intermolecular Interactions

The refined crystal structure would provide precise measurements of all bond lengths and angles within the 4-Fluoro-6-(piperazin-1-yl)pyrimidine cation. Key features to analyze would include:

  • Piperazine Ring Conformation: The piperazine ring would be expected to adopt a stable chair conformation.[13][14]

  • Protonation Sites: The two chloride anions indicate that the piperazine ring is doubly protonated. The positions of these protons on the nitrogen atoms would be confirmed.

  • Hydrogen Bonding Network: A detailed analysis of the hydrogen bonding network is crucial. Strong N-H···Cl hydrogen bonds would be expected, linking the cations and anions into a three-dimensional supramolecular architecture.[10][15] These interactions are fundamental to the stability of the crystal lattice.

  • π-π Stacking: Depending on the packing arrangement, weak π-π stacking interactions between the pyrimidine rings of adjacent molecules might also be observed.[13]

Visualization of the Crystallographic Workflow

To aid in the conceptual understanding of the process, the following diagrams illustrate the key stages of the crystal structure analysis workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Compound 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride Powder Crystallization Single Crystal Growth (Slow Evaporation) Compound->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Model Refinement & Validation Structure_Solution->Refinement Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure

Caption: The overall experimental workflow from the starting material to the final crystal structure.

data_processing_flow Raw_Images Raw Diffraction Images Integration Integration of Intensities Raw_Images->Integration Scaling Data Scaling & Merging Integration->Scaling HKL_File Reflection Data File (h, k, l, I, σ(I)) Scaling->HKL_File

Caption: A simplified flowchart for the processing of raw X-ray diffraction data.

Conclusion

The crystal structure analysis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride provides indispensable knowledge for the advancement of this compound as a potential therapeutic agent. By following the detailed, causality-driven protocols outlined in this guide, researchers can confidently determine its three-dimensional structure. The resulting atomic-level insights into molecular conformation, packing, and intermolecular interactions will empower rational, structure-based drug design and development efforts, ultimately accelerating the journey from molecule to medicine.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Abo-Ashour, M. F., et al. (2011). Discovery, Synthesis, and Investigation of the Antitumor Activity of Novel Piperazinylpyrimidine Derivatives. European Journal of Medicinal Chemistry, 46(9), 3759-3767.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. Retrieved from [Link]

  • Lee, B. H., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2951-2955.
  • ECHA. (n.d.). 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. Retrieved from [Link]

  • Oishi, S., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(4), 189.
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
  • Legrand, B., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 24(2), 795-804.
  • Jain, A., et al. (2020). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1202.
  • El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1334-1353.
  • Ullah, H., et al. (2018). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
  • Siwek, A., et al. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 26(11), 3326.
  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27806-27812.
  • Yathirajan, H. S., et al. (2016). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
  • Sova, M. (2023). SDPD Methods to Pharmaceutical Cocrystals and Salts. Encyclopedia, 3(3), 856-870.
  • Yathirajan, H. S., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate.
  • Yathirajan, H. S., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate.
  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride in DMSO

Application Note: Optimized Solvation and Storage Protocol for 4-Fluoro-6-(piperazin-1-yl)pyrimidine Dihydrochloride in DMSO Executive Summary Preparing stable, high-fidelity stock solutions of fluorinated pyrimidine der...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvation and Storage Protocol for 4-Fluoro-6-(piperazin-1-yl)pyrimidine Dihydrochloride in DMSO

Executive Summary

Preparing stable, high-fidelity stock solutions of fluorinated pyrimidine derivatives is a critical first step in biological assays and drug development workflows. 4-Fluoro-6-(piperazin-1-yl)pyrimidine is typically supplied as a dihydrochloride salt to enhance solid-state stability. However, dissolving dihydrochloride salts in Dimethyl sulfoxide (DMSO) presents unique thermodynamic and handling challenges. This application note provides a self-validating, mechanistically grounded protocol for the dissolution and long-term storage of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, ensuring maximum compound integrity and reproducible assay results.

Physicochemical Profile

Understanding the physical properties of the compound is essential for predicting its behavior in solution. The presence of two hydrochloride equivalents significantly increases the polarity of the molecule[1].

PropertyValue
Chemical Name 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride
CAS Number 1864058-53-6
Molecular Formula C₈H₁₃Cl₂FN₄ (C₈H₁₁FN₄ · 2HCl)
Molecular Weight 255.12 g/mol
Salt Form Dihydrochloride
Primary Stock Solvent Anhydrous Dimethyl sulfoxide (DMSO)

Data sourced from chemical registries[1][2].

Mechanistic Insights: Solvation Dynamics of Dihydrochloride Salts

As a Senior Application Scientist, it is crucial to understand why standard dissolution practices often fail with dihydrochloride salts, leading to cloudy solutions or rapid degradation.

  • The Solvation Barrier: DMSO is a premium polar aprotic solvent with a high dielectric constant (ε ≈ 47). While it exceptionally solvates cations (such as the protonated piperazine nitrogens), it is a poor solvator of anions like chloride. Consequently, breaking the tightly bound crystal lattice of a dihydrochloride salt in pure DMSO requires overcoming a significant thermodynamic energy barrier.

  • Hygroscopicity & The Water Trap: DMSO is fiercely hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. The introduction of water into the aprotic DMSO environment drastically alters local ionic interactions and disrupts the solvent shell around the compound. For hydrochloride salts, this water uptake synergistically drives compound precipitation, effectively crashing the salt out of solution[3].

  • Causality of Experimental Choices:

    • Anhydrous DMSO: Strictly required to prevent moisture-induced precipitation.

    • Argon Overlay: Displaces atmospheric moisture in the vial headspace, preserving the anhydrous environment during storage.

    • Controlled Acoustic Cavitation (Sonication): Provides the localized energy necessary to break the salt's lattice without applying excessive bulk heat, which could degrade the fluorinated pyrimidine ring[3].

Quantitative Data: Reconstitution Matrix

To minimize handling time and exposure to ambient air, use the following matrix to determine the exact mass required for standard stock concentrations.

Formula: Mass (mg) = Volume (mL) × Concentration (mM) × 255.12 g/mol / 1000

Desired ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.55 mg
20 mM 1.0 mL5.10 mg
50 mM 1.0 mL12.76 mg
100 mM *1.0 mL25.51 mg

*Note: 100 mM may approach the thermodynamic solubility limit for this specific salt in pure DMSO. If precipitation occurs, dilute to 50 mM.

Experimental Protocol: Step-by-Step Dissolution

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the quality control criteria of the current phase are met.

Phase 1: Environmental Preparation

  • Thermal Equilibration: Remove the sealed vial of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride from cold storage and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, guaranteeing future precipitation.

  • Solvent Sourcing: Pierce a fresh, unopened ampoule of anhydrous DMSO (≥99.9% purity, water ≤0.005%) immediately prior to use.

Phase 2: Dissolution 3. Weighing: Rapidly weigh the required mass (e.g., 5.10 mg for a 20 mM stock) into a sterile, low-retention polypropylene or amber glass vial. 4. Solvation: Add 1.0 mL of the anhydrous DMSO. Cap immediately. 5. Agitation: Vortex vigorously for 60 seconds. 6. Cavitation: If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5–10 minutes.

  • Critical Control: Monitor the bath temperature. Keep it strictly below 40°C to prevent thermal degradation[3].

Phase 3: Quality Control & Storage 7. Visual Validation (The Tyndall Test): Inspect the vial against both a bright light and a dark background. The solution must be completely transparent. If you observe light scattering (the Tyndall effect), micro-particulates remain. Re-sonicate or dilute the solution. 8. Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL).

  • Causality: Repeated freeze-thaw cycles synergistically enhance the precipitation of compounds from DMSO[3]. Single-use aliquots eliminate this variable.
  • Headspace Overlay: Gently blow a stream of dry Argon or Nitrogen gas into the headspace of each vial for 3 seconds before capping tightly.
  • Storage: Store aliquots upright at -20°C or -80°C in a secondary container lined with active desiccant.

Workflow Visualization

Workflow A 1. Weigh Compound 4-Fluoro-6-(piperazin-1-yl)pyrimidine 2HCl B 2. Add Anhydrous DMSO (Pre-warmed to 25°C) A->B C 3. Vortex & Sonicate (Max 40°C) B->C D 4. Visual QC Check Clear solution without Tyndall effect? C->D E 5. Aliquot & Overlay (Argon/Nitrogen gas) D->E Yes (Clear) G Troubleshoot: Gentle warming or dilute concentration D->G No (Cloudy) F 6. Store at -20°C to -80°C (Desiccated) E->F G->C Re-mix

Workflow for dissolving and storing 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride in DMSO.

Troubleshooting & Edge Cases

  • Precipitation Upon Aqueous Dilution: When transferring the DMSO stock into an aqueous assay buffer, the sudden shift in the dielectric environment can cause the compound to crash out. Solution: Pre-dilute the DMSO stock into an intermediate solvent cascade, or ensure vigorous vortexing of the assay buffer while adding the DMSO stock dropwise.

  • Requirement for Non-Polar Solvents: If downstream applications require dissolving the compound in a non-polar solvent (e.g., DCM or THF) instead of DMSO, the dihydrochloride salt will fail to dissolve. Solution: You must convert the salt to its free amine base. Suspend the salt in the organic solvent and add 1.0–1.1 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine) at 0°C to neutralize the HCl and generate the highly soluble free base.

Sources

Application

Application Note: Storage, Handling, and Synthetic Protocols for 4-Fluoro-6-(piperazin-1-yl)pyrimidine Dihydrochloride

Introduction & Mechanistic Significance 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride (CAS: 1864058-53-6) is a highly versatile, privileged bifunctional building block widely utilized in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Significance

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride (CAS: 1864058-53-6) is a highly versatile, privileged bifunctional building block widely utilized in medicinal chemistry and drug discovery 1. The pyrimidine-piperazine scaffold acts as an isostere of the adenine ring of ATP, allowing molecules derived from this core to effectively mimic hinge-region binding interactions within kinase active sites 2.

In contemporary oncology and contraceptive research, derivatives of this scaffold have been successfully deployed to develop potent inhibitors targeting Aurora A kinase (inducing the inactive DFG-out conformation) 3, Testis-Specific Serine/Threonine Kinase 2 (TSSK2) 4, and Wee1 kinase 5. The presence of the dihydrochloride salt ensures the stability of the secondary amine against atmospheric oxidation, while the 4-fluoro substituent provides an activated electrophilic center for rapid Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Profile & Quantitative Data

To ensure reproducible experimental design, the physical and chemical properties of the compound must be factored into all stoichiometric and volumetric calculations.

Table 1: Chemical and Physical Properties
PropertyValue / Description
Chemical Name 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride
CAS Number (Salt) 1864058-53-6 6
CAS Number (Free Base) 1547752-62-4
Molecular Formula C8H11FN4 · 2HCl
Molecular Weight 255.12 g/mol (Salt) / 182.20 g/mol (Free Base)
Appearance White to off-white solid powder
Solubility Profile High in H₂O; Moderate in DMSO; Poor in non-polar organics
Table 2: Storage and Stability Metrics
StateOptimal TemperatureEnvironmentExpected Shelf Life
Dry Powder -20°CDesiccated, dark24 - 36 months
Aqueous Stock 4°CSterile filtered (0.22 µm)1 - 2 weeks
DMSO Stock -80°CAliquoted, sealedUp to 6 months

Workflow & Reactivity Diagram

The following diagram illustrates the critical requirement of basic neutralization prior to utilizing the compound in divergent synthetic pathways.

G N1 4-Fluoro-6-(piperazin-1-yl) pyrimidine 2HCl N2 Base Addition (e.g., DIPEA, TEA) N1->N2 Neutralization N3 Free Base Intermediate N2->N3 pH > 8 N4 Pathway A: SNAr at 4-Fluoro Position N3->N4 + Nucleophile (Aniline/Phenol) N5 Pathway B: Amidation at Piperazine N4 N3->N5 + Electrophile (Acyl Chloride) N6 Kinase Inhibitor Scaffolds N4->N6 N5->N6

Fig 1: Reaction pathways for 4-Fluoro-6-(piperazin-1-yl)pyrimidine requiring prior neutralization.

Handling and Stock Solution Protocols

Because the compound is supplied as a dihydrochloride salt, it is inherently hygroscopic. Improper handling will lead to moisture absorption, which alters the effective molar mass and can cause premature hydrolysis of the fluoropyrimidine ring.

Protocol A: Preparation of 10 mM DMSO Stock Solution
  • Causality: DMSO is preferred for long-term storage of screening libraries. However, the 2HCl salt limits rapid dissolution in pure organic solvents.

  • Step 1: Remove the vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening. (Rationale: Opening a cold vial causes immediate atmospheric condensation, ruining the batch's stoichiometric integrity).

  • Step 2: Weigh exactly 2.55 mg of the powder into a sterile, static-free microcentrifuge tube.

  • Step 3: Add 1.0 mL of anhydrous, LC-MS grade DMSO.

  • Step 4: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validating Check: Visually inspect the solution against a light source. If turbidity persists, the salt may have crashed out. Add 0.1% v/v Triethylamine (TEA) to liberate the free base, which will immediately clarify the solution.

  • Step 5: Aliquot into 50 µL volumes and store at -80°C to prevent repeated freeze-thaw cycles.

Synthetic Application Protocol: Nucleophilic Aromatic Substitution (SNAr)

The 4-fluoro position is highly activated by the electron-withdrawing nature of the pyrimidine ring, making it an ideal electrophile for coupling with anilines or phenols to generate tricyclic or diaryl kinase inhibitors 7.

Protocol B: SNAr Coupling with Substituted Anilines
  • Step 1: In an oven-dried round-bottom flask purged with N₂, suspend 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride (1.0 equiv, 255 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv, 696 µL, 4.0 mmol) dropwise at 0°C.

    • Causality: The first 2.0 equivalents of DIPEA are strictly consumed to neutralize the dihydrochloride salt. The remaining 2.0 equivalents act as the acid scavenger for the HF generated during the SNAr reaction. Failing to add excess base will stall the reaction at 50% conversion.

  • Step 3: Add the target aniline (1.2 equiv, 1.2 mmol) to the reaction mixture.

  • Step 4: Heat the reaction to 80°C and stir for 4–6 hours.

  • Self-Validating Check (Reaction Monitoring): Spot the reaction on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The starting material (free base) will stain positive with ninhydrin (due to the secondary piperazine amine), whereas the fully substituted product will show a distinct Rf shift and altered UV absorbance (254 nm).

  • Step 5 (Workup): Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Self-Validating Check (Extraction): Before discarding the aqueous layer, test it with pH paper. The pH must be > 8. If the pH is acidic or neutral, the piperazine nitrogen will protonate, dragging your target product into the aqueous waste.

  • Step 6: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • NextSDS. "4-fluoro-6-(piperazin-1-yl)
  • Accela ChemBio Inc. "30162-35-7,1-(pyridin-2-yl) - ACCELA CHEMBIO INC."
  • National Institutes of Health (NIH). "Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2) - PMC."
  • National Institutes of Health (NIH). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC."
  • National Institutes of Health (NIH). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC."
  • ACS Publications. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry."
  • ACS Publications. "Pyrimidine-Based Tricyclic Molecules as Potent and Orally Efficacious Inhibitors of Wee1 Kinase | ACS Medicinal Chemistry Letters."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoro-6-(piperazin-1-yl)pyrimidine Dihydrochloride Stability

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering stability issues with highly reactive intermediates or active pharmaceutical ingredients (APIs) is a common hurdle.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering stability issues with highly reactive intermediates or active pharmaceutical ingredients (APIs) is a common hurdle. 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride presents a unique set of challenges in aqueous media due to the inherent electrophilicity of the fluoropyrimidine core and the latent nucleophilicity of the piperazine moiety.

This guide provides a mechanistic breakdown of its degradation pathways, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Causality: The "Why" Behind the Degradation

To stabilize this compound, we must first understand the causality of its degradation. The pyrimidine ring is strongly electron-withdrawing. The addition of a fluorine atom at the C4 position creates a highly electrophilic center. Because C-F bond breakage is not the rate-limiting step, fluorine acts as an exceptional leaving group in reactions[1].

When dissolved in water, the dihydrochloride salt yields an acidic solution (pH ~3.0). Under these conditions, the secondary amine of the piperazine is fully protonated (forming a piperazinium ion) and is therefore non-nucleophilic. However, the highly activated C4-fluorine remains susceptible to by water molecules[2].

The critical failure point occurs during neutralization (pH > 7.0) for biological assays. Deprotonation of the piperazine nitrogen unmasks a potent nucleophile. Because this reaction is second-order, high concentrations of the neutralized API lead to rapid intermolecular SNAr, where the piperazine of one molecule attacks the Meisenheimer complex of another[3]. This forms inactive dimers and oligomers. Furthermore, amine-containing biological buffers (like Tris) can directly attack the fluoropyrimidine core[4].

SNAr_Mechanism A 4-Fluoro-6-(piperazin-1-yl)pyrimidine (Electrophilic Substrate) B Nucleophilic Attack (H2O, OH-, Amines) A->B pH > 6.0 C Meisenheimer Complex (High-Energy Intermediate) B->C Rate-Limiting Step D Hydrolysis (4-Hydroxy Product) C->D Aqueous Media E Dimerization (Piperazine Adduct) C->E High Concentration F Buffer Adduct (e.g., Tris-Adduct) C->F Amine Buffers

Fig 1. Nucleophilic Aromatic Substitution (SNAr) degradation pathways of the fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q: Why does my aqueous stock solution lose potency within hours, even when kept on ice? A: Water itself acts as a nucleophile. Even at low temperatures, the highly electrophilic C4 position undergoes SNAr hydrolysis, replacing the fluorine with a hydroxyl group (which tautomerizes to a pyrimidinone). Stock solutions must be prepared in strictly anhydrous solvents.

Q: When I neutralize the dihydrochloride salt to pH 7.4, the solution turns cloudy. What is happening? A: You are observing macroscopic dimerization/oligomerization. By raising the pH while the compound is at a high concentration (e.g., >1 mM), you deprotonate the piperazine ring. This free secondary amine rapidly attacks the fluoropyrimidine of adjacent molecules. The resulting polymeric adducts are highly lipophilic and crash out of solution.

Q: Can I use Tris or Glycine buffers for my in vitro assays? A: No. Tris(hydroxymethyl)aminomethane and Glycine contain primary amines. Primary amines are excellent nucleophiles and will rapidly undergo SNAr with the fluoropyrimidine, forming a covalent buffer-adduct[4]. Always use non-nucleophilic, tertiary amine buffers like HEPES or MOPS.

Q: How should I store the solid API? A: Dihydrochloride salts are inherently hygroscopic. If left at room temperature, the powder will absorb atmospheric moisture, leading to slow solid-state hydrolysis. Store the solid in a desiccator at -20°C, and allow the vial to reach room temperature before opening to prevent condensation.

Quantitative Degradation Profiles

To guide your experimental design, the table below summarizes the half-life ( t1/2​ ) of the compound under various standard laboratory conditions.

Solvent / Buffer SystempHAPI ConcentrationHalf-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSO N/A10 mM> 6 monthsNone (Stable)
Unbuffered Water ~3.01 mM~48 hoursHydrolysis (4-Hydroxy formation)
PBS 7.41 mM< 2 hoursDimerization (Intermolecular SNAr)
HEPES 7.410 µM~12 hoursHydrolysis (4-Hydroxy formation)
Tris-HCl 7.410 µM< 1 hourBuffer Adduct Formation

Self-Validating Experimental Protocols

To ensure trustworthiness in your assay data, do not simply follow steps; build validation into the workflow. The following protocols are designed as self-validating systems to isolate variables and prevent degradation artifacts.

Protocol A: Preparation of Stable Assay-Ready Solutions

Causality Check: We dilute the compound before neutralizing it. Because dimerization is a second-order reaction, reducing the concentration exponentially decreases the collision frequency between two API molecules, forcing the system to favor stability.

  • Stock Preparation: Dissolve the solid API in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.

  • Pre-Dilution: In a clean vial, add the required volume of DMSO stock to pure, unbuffered LC-MS grade water to reach a concentration of 100 µM. (The pH remains slightly acidic, keeping the piperazine protonated).

  • Matrix Introduction: Transfer the 100 µM intermediate solution into your final assay buffer (e.g., 50 mM HEPES, pH 7.4) to reach your final working concentration (e.g., 10 µM).

  • Execution: Initiate your biological assay immediately. Discard any unused aqueous solution after 4 hours.

Protocol B: LC-MS Workflow for Stability Profiling

Causality Check: We use formic acid to instantly drop the pH at specific time points. This re-protonates the piperazine and halts all secondary SNAr reactions, locking the degradation profile in place for accurate measurement.

  • Baseline Control (t=0): Prepare a 10 µM solution in anhydrous DMSO. Inject this directly into the LC-MS. This serves as your 100% intact reference mass ( [M+H]+ ) because DMSO lacks nucleophilic protons.

  • Incubation: Prepare a 10 µM solution in your target buffer (e.g., HEPES pH 7.4) and incubate at 37°C.

  • Sampling & Quenching: At t=1h, 4h, and 24h, extract 50 µL aliquots. Immediately quench by mixing with 50 µL of cold Acetonitrile containing 0.2% Formic Acid.

  • Analysis: Monitor the parent ion ( [M+H]+ ). Concurrently extract ion chromatograms (EIC) for the hydrolysis product ( [M−F+OH+H]+ ) and the dimer mass.

  • System Validation Check: Calculate the total Area Under the Curve (AUC). The sum of the parent AUC and degradant AUCs at t=4h must equal the t=0 parent AUC ( ± 5%). If total mass balance is lost, it indicates the compound has precipitated or irreversibly bound to the vial, prompting a switch to low-bind plastics.

Workflow Start Solid API (Dihydrochloride Salt) Stock Prepare Stock Solution (Anhydrous DMSO) Start->Stock Use desiccator Dilution Aqueous Dilution (Assay Prep) Stock->Dilution Just-in-time BufferCheck Buffer Selection Dilution->BufferCheck BadBuffer Tris / Glycine (Nucleophilic) BufferCheck->BadBuffer Avoid GoodBuffer HEPES / PBS (Non-Nucleophilic) BufferCheck->GoodBuffer Preferred ConcCheck Concentration Check GoodBuffer->ConcCheck HighConc > 1 mM (Risk of Dimerization) ConcCheck->HighConc Unstable LowConc < 10 µM (Safe for Neutralization) ConcCheck->LowConc Stable

Fig 2. Decision tree for preparing stable aqueous solutions of the fluoropyrimidine API.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

  • Nucleophilic Aromatic Substitution (Meisenheimer Complex). Wikipedia. Available at:[Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate). Available at:[Link]

  • The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Optimization

Optimizing yield in 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the mechanistic causality behind each synthetic step, providing you with a self-validating workflow that maximizes yield, ensures regioselectivity, and prevents product degradation.

🔬 Mechanistic Pathway & Process Overview

The synthesis of 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride relies on the controlled functionalization of a highly electron-deficient heterocycle. The starting material, 4,6-difluoropyrimidine, is profoundly electrophilic. The presence of fluorine atoms makes it highly susceptible to nucleophilic attack, allowing for rapid functionalization at the pyrimidine ring [1][1].

Because the fluorine atoms at the C4 and C6 positions are excellent leaving groups, they allow for sequential and regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions . However, this dual-reactivity is a double-edged sword. If the reaction is not strictly controlled kinetically, the initial mono-substituted product can undergo a subsequent SNAr reaction, leading to a di-substituted byproduct .

To achieve high yields, we must exploit the "push-pull" electronic effect: once the first piperazine moiety attaches, its nitrogen donates electron density into the pyrimidine ring, slightly deactivating the remaining C-F bond. By keeping temperatures low and utilizing a mono-Boc protected piperazine, we trap the reaction at the mono-substituted stage.

SynthesisWorkflow SM1 4,6-Difluoropyrimidine (Electrophile) Step1 Step 1: SNAr Reaction (DIPEA, DCM, 0°C) SM1->Step1 SM2 Mono-Boc-Piperazine (Nucleophile) SM2->Step1 Int1 Meisenheimer Complex (Resonance Stabilized) Step1->Int1 Addition Int2 tert-Butyl 4-(6-fluoropyrimidin-4-yl) piperazine-1-carboxylate Int1->Int2 F- Elimination Step2 Step 2: Boc Deprotection (4M HCl in Dioxane, RT) Int2->Step2 Product 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride Step2->Product Anhydrous Conditions

Workflow for the two-step synthesis of 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.

📋 Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process checkpoints.

Step 1: Regioselective SNAr Synthesis of the Boc-Intermediate

Objective: Couple 4,6-difluoropyrimidine with mono-Boc-piperazine while suppressing bis-substitution. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) because it is a non-nucleophilic base. It efficiently scavenges the highly corrosive HF generated during the elimination step without competing with piperazine for the electrophilic pyrimidine carbon.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4,6-difluoropyrimidine (1.05 eq) and anhydrous dichloromethane (DCM) (10 mL/g). Note: The slight excess of electrophile ensures complete consumption of the more expensive Boc-piperazine.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Self-Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at ≤ 2 °C.

  • Base Addition: Add DIPEA (1.2 eq) in one rapid portion.

  • Nucleophile Addition: Dissolve mono-Boc-piperazine (1.0 eq) in anhydrous DCM (5 mL/g). Add this solution dropwise via an addition funnel over 45 minutes. Maintain the internal temperature ≤ 5 °C to prevent thermal runaway.

  • Reaction: Stir at 0 °C for 2 hours.

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the mono-Boc-piperazine peak is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine (pH ~8), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Step 2: Anhydrous Boc Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the exact dihydrochloride stoichiometry without hydrolyzing the remaining C-F bond. Causality: The C-F bond on the pyrimidine ring is highly labile to nucleophilic attack by water, especially when the pyrimidine nitrogens are protonated under acidic conditions. Aqueous HCl will inevitably lead to the formation of a 4-hydroxy pyrimidinone impurity. Strictly anhydrous conditions are mandatory.

  • Preparation: Dissolve the intermediate from Step 1 in anhydrous 1,4-dioxane (5 mL/g) under an argon atmosphere.

  • Acidification: Cool the flask to 10 °C. Slowly add a commercially titrated solution of 4M HCl in dioxane (10.0 eq).

  • Deprotection: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation Checkpoint: A dense white precipitate (the dihydrochloride salt) will form as the reaction progresses. Monitor the supernatant by TLC (EtOAc/Hexane 1:1, UV active) to confirm the total disappearance of the lipophilic starting material.

  • Isolation: Add anhydrous diethyl ether (10 mL/g) to fully crash out the product.

  • Filtration: Filter the solid rapidly under a positive stream of argon (the salt is hygroscopic). Wash the filter cake with cold anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the pure 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.

📊 Yield Optimization Data

The following table summarizes our internal validation data demonstrating how temperature and base selection dictate the reaction's regioselectivity in Step 1.

Table 1: Optimization of SNAr Reaction Conditions (Step 1)

SolventBaseTemperatureMono-Substituted Yield (%)Di-Substituted Byproduct (%)
DMFK₂CO₃80 °C42%51%
EtOHEt₃N25 °C68%22%
DCMDIPEA25 °C81%11%
DCM DIPEA 0 °C 94% < 2%

🛠️ Troubleshooting & FAQs

Q: Why am I observing a mass corresponding to [M+H]⁺ = 181 in my final product instead of the expected 183? A: This mass shift (-2 Da from the expected free base) indicates the hydrolysis of the C-F bond to form 4-hydroxy-6-(piperazin-1-yl)pyrimidine, which rapidly tautomerizes to the highly stable pyrimidinone. Because the fluorine atom is highly activated, any ambient moisture introduced during the strongly acidic Boc-deprotection step will act as a nucleophile. Fix: Ensure your 4M HCl in dioxane is strictly anhydrous, use oven-dried glassware, and perform the filtration under an inert atmosphere.

Q: My isolated yield of the Boc-intermediate is low despite LC-MS showing 100% conversion. Where is my product going? A: You are likely losing the product in the aqueous workup. The intermediate contains basic piperazine nitrogens. If your aqueous wash is too acidic (e.g., if you attempt to wash with dilute HCl or if the HF generated during the reaction is not fully neutralized), the intermediate will protonate and partition into the aqueous layer. Fix: Always quench and wash with saturated aqueous NaHCO₃ to ensure the aqueous layer remains basic (pH ~8), keeping the intermediate fully lipophilic and retained in the DCM layer.

Q: Can I use unprotected piperazine to save a synthetic step and avoid Boc deprotection? A: This is highly discouraged. Unprotected piperazine is a symmetric, highly reactive diamine. Reacting it directly with 4,6-difluoropyrimidine will result in severe polymerization and dimerization, forming bridged species like 1,4-bis(6-fluoropyrimidin-4-yl)piperazine. The Boc-protecting group is an absolute requirement to act as a steric and electronic directing group, ensuring a 1:1 stoichiometric coupling.

Q: How can I verify that I have exactly the dihydrochloride salt and not a monohydrochloride or mixed salt? A: The most definitive method is elemental analysis (CHN/Cl). However, a rapid laboratory method is to run a ¹H-NMR in DMSO-d₆. In the exact dihydrochloride salt, the piperazine NH₂⁺ protons will integrate cleanly to 2, and the pyrimidine ring protons will show a distinct downfield shift compared to the free base due to protonation of the pyrimidine nitrogen.

📚 References

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride

Welcome to the technical support center for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges associated with this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible crystallization outcomes.

Introduction: Understanding the Molecule

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is a polar, fluorinated pyrimidine derivative. Its structure, featuring a pyrimidine core, a piperazine ring, and a fluorine substituent, presents unique physicochemical properties that can make crystallization challenging. The presence of the highly electronegative fluorine atom can lead to strong dipole moments and influence intermolecular interactions, which are critical for crystal lattice formation. Furthermore, as a dihydrochloride salt, its solubility and crystal packing are highly dependent on pH and the chosen solvent system.

This guide will address the key factors influencing the crystallization of this compound, including solvent selection, supersaturation control, temperature, and pH, providing a systematic approach to overcoming common issues such as oiling out, formation of fine particles, and polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for the crystallization of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride?

A1: Solvent selection is the most crucial step in developing a successful crystallization protocol. For a polar molecule like 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, the principle of "like dissolves like" is a good starting point.[1][2] However, the presence of the fluorine atom and the dihydrochloride salt form necessitates a more nuanced approach.

Key considerations include:

  • Polarity: Polar solvents are generally preferred. Protic solvents like water, methanol, and ethanol can engage in hydrogen bonding, which can be beneficial.[2] Aprotic polar solvents such as acetone, acetonitrile, and ethyl acetate are also viable options.

  • Solubility Gradient: The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization.[3]

  • Boiling Point: A solvent with a relatively low boiling point (ideally below 100°C) is preferable as it can be easily removed from the final crystalline product.[2] However, very low boiling point solvents can evaporate too quickly, leading to poor crystal formation.[2]

  • Chemical Reactivity: The chosen solvent must be inert and not react with the compound.[2]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when a highly supersaturated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[2]

To prevent oiling out:

  • Reduce the Cooling Rate: Slow, controlled cooling allows molecules sufficient time to orient themselves into a crystal lattice.[]

  • Lower the Concentration: Starting with a less concentrated solution can reduce the level of supersaturation.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A two-solvent system, using a "good" solvent and a "poor" (or anti-solvent), can be effective. The anti-solvent should be miscible with the good solvent but one in which the compound is insoluble.

  • Seeding: Introducing a small crystal of the desired compound (a seed crystal) can provide a template for crystal growth and bypass the nucleation barrier.[3][]

Q3: I am only getting very fine particles or powder, not well-defined crystals. How can I encourage the growth of larger crystals?

A3: The formation of fine particles is often due to rapid nucleation, which is favored by high supersaturation.[] To obtain larger crystals, the rate of crystal growth should be favored over the rate of nucleation.

Strategies to promote larger crystal growth include:

  • Optimize Supersaturation: Aim for a moderately supersaturated solution. This can be achieved by carefully controlling the concentration and cooling rate.[]

  • Slow Cooling: As mentioned previously, a slower cooling profile provides more time for crystals to grow.

  • Use a Solvent with Moderate Solubility: A solvent in which the compound has moderate, rather than extremely high, solubility at elevated temperatures can lead to more controlled crystal growth.

  • Agitation Control: The rate of stirring can influence crystal size. While gentle agitation can improve heat and mass transfer, vigorous stirring can lead to secondary nucleation and smaller crystals.

Q4: How does pH affect the crystallization of this dihydrochloride salt?

A4: The pH of the solution is a critical parameter for the crystallization of ionizable compounds like 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.[5] The two hydrochloride moieties indicate that the piperazine nitrogen atoms are protonated.

  • Solubility: The pH directly influences the ionization state of the molecule, which in turn affects its solubility.[6] For this dihydrochloride salt, maintaining a sufficiently acidic pH is crucial to keep the piperazine nitrogens protonated and ensure the integrity of the salt form.

  • Crystal Packing: Changes in pH can alter the charge distribution on the molecule, potentially leading to different crystal packing arrangements and even the formation of different polymorphs.[6] It is generally recommended to perform crystallization in a pH range where the desired salt form is stable.

Q5: Should I be concerned about polymorphism with this compound?

A5: Yes, polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical solids and should be considered.[7][8] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact drug product performance.[9][10]

  • Identification: Different polymorphic forms can be identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.[11][12]

  • Control: The formation of a specific polymorph can be influenced by crystallization conditions such as the choice of solvent, cooling rate, and temperature.[7] It is crucial to develop a robust crystallization process that consistently produces the desired polymorphic form.[13]

Troubleshooting Guide

This section provides a structured approach to resolving common crystallization issues.

Issue Potential Causes Recommended Solutions
No Crystals Form Upon Cooling 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent, even at low temperatures. 3. Nucleation is inhibited.1. Concentrate the solution by evaporating some of the solvent. 2. Add a miscible anti-solvent in which the compound is insoluble. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the compound.[]
Oiling Out 1. Solution is too concentrated (high supersaturation).[2] 2. Cooling rate is too fast.[] 3. Inappropriate solvent choice.1. Dilute the solution with more of the same solvent. 2. Re-heat the solution to dissolve the oil and then cool it much more slowly. 3. Try a different solvent or a solvent/anti-solvent pair.
Formation of Fine Needles or Powder 1. High degree of supersaturation leading to rapid nucleation.[] 2. Rapid cooling.[]1. Reduce the initial concentration of the solution. 2. Employ a slower cooling profile. 3. Experiment with different solvents to find one that provides a more moderate solubility curve.
Agglomeration of Crystals 1. High supersaturation.[] 2. Inefficient agitation.1. Optimize the cooling and supersaturation rates to prevent uncontrolled nucleation.[] 2. Adjust the stirring speed to ensure uniform suspension without causing excessive secondary nucleation.
Inconsistent Crystal Form (Polymorphism) 1. Minor variations in crystallization conditions (solvent, temperature, cooling rate).[7] 2. Presence of impurities.1. Tightly control all crystallization parameters. 2. Use seeding with the desired polymorph to direct crystallization.[3] 3. Ensure the starting material is of high purity.[14]

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization

This method is ideal when a single solvent is found that dissolves the compound at a higher temperature but in which it is poorly soluble at a lower temperature.

  • Dissolution: In a suitable flask, dissolve the 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride in the minimum amount of the chosen hot solvent (e.g., methanol, ethanol, or water) to achieve a saturated solution. Gentle heating and stirring can be applied.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling process further.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is useful when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the compound in a minimal amount of the "good" solvent (e.g., methanol, DMSO) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., diethyl ether, hexanes) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.

  • Re-dissolution: Add a few drops of the "good" solvent to re-dissolve the precipitate until the solution is clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly reaches the point of insolubility.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle method that is particularly effective for growing high-quality single crystals, especially when only small amounts of material are available. It can be performed in two common setups:

  • Liquid-Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a layer of a more volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting crystallization.

  • Diagram of Vapor Diffusion Setup:

    VaporDiffusion cluster_0 Sealed Outer Chamber cluster_1 Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., Methanol) crystals Crystals Form solution->crystals Crystallization anti_solvent 'Anti-Solvent' (e.g., Diethyl Ether) vapor Anti-Solvent Vapor vapor->solution Diffusion

Logical Workflow for Troubleshooting Crystallization

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

TroubleshootingWorkflow start Start: Attempt Crystallization outcome Observe Outcome start->outcome no_crystals Issue: No Crystals Form outcome->no_crystals No Solids oiling_out Issue: Oiling Out outcome->oiling_out Liquid Phase Separation fine_powder Issue: Fine Powder outcome->fine_powder Solid Precipitate success Successful Crystallization outcome->success Well-formed Crystals solution1 Action: 1. Concentrate Solution 2. Add Anti-Solvent 3. Scratch/Seed no_crystals->solution1 solution2 Action: 1. Dilute Solution 2. Slow Cooling Rate 3. Change Solvent oiling_out->solution2 solution3 Action: 1. Reduce Concentration 2. Slow Cooling Rate 3. Control Agitation fine_powder->solution3 solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt

Caption: A systematic workflow for troubleshooting crystallization issues.

References

  • Cruz, M. A. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Ovid. (n.d.). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Retrieved from [Link]

  • Andres, J. (n.d.). Polymorphs in Pharmaceutical Products. TC1600. Retrieved from [Link]

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]

  • Cheméo. (n.d.). 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Patel, V. K., et al. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2020, July 22). polymorphism. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • (n.d.). Handbook Of Industrial Crystallization Handbook of Industrial Crystallization: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2001, July 10). pH and Cation Effects on the Properties of Parallel Pyrimidine Motif DNA Triplexes. Biochemistry. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • (n.d.). crystallization of small molecules. Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. Google Patents.
  • PubChem. (n.d.). 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2018, December 1). How does the solvent or pH affect the formation of weak bonds in crystal packing?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine. Retrieved from [Link]

  • ACS Publications. (2010, November 1). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Retrieved from [Link]

  • ChemSrc. (2025, May 20). 2-piperazin-1-yl-pyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • NIH. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. Retrieved from https://patents.google.
  • ResearchGate. (2014, May 15). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride. Retrieved from [Link]

  • PubMed. (2017, August 15). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Fluoro-6-(piperazin-1-yl)pyrimidine Dihydrochloride vs. Alternative Pyrimidine Scaffolds

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the pyrimidine-piperazine axis is recognized as a highly privileged pharmacophore, particularly in the development of targeted kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the pyrimidine-piperazine axis is recognized as a highly privileged pharmacophore, particularly in the development of targeted kinase inhibitors and central nervous system (CNS) therapeutics. The pyrimidine ring serves as a potent bioisostere for the adenine ring of ATP, allowing these molecules to mimic hinge-region binding interactions within kinase active sites[1]. Concurrently, the piperazine moiety provides a conformationally flexible, protonatable nitrogen center that enhances aqueous solubility and facilitates solvent-exposed hydrogen bonding[2].

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride (CAS: 1864058-53-6) represents a highly optimized building block within this class. The strategic incorporation of a fluorine atom onto the pyrimidine core, combined with the dihydrochloride salt form of the piperazine ring, creates a molecule with a unique balance of metabolic stability, membrane permeability, and binding affinity[3]. This guide objectively compares this fluorinated scaffold against its chlorinated and non-halogenated counterparts to provide researchers with actionable, data-driven insights for lead optimization.

Halogen Bioisosterism: Fluorine vs. Chlorine vs. Hydrogen

The decision to utilize a fluorinated pyrimidine over a chlorinated or unsubstituted derivative fundamentally alters the physicochemical and pharmacokinetic trajectory of a drug candidate.

  • Steric Footprint & Electronegativity: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows the 4-fluoro substitution to modulate the electron density of the pyrimidine ring—lowering the pKa of the adjacent piperazine nitrogen—without introducing significant steric bulk. In contrast, chlorine (1.75 Å) is significantly bulkier and more lipophilic.

  • Binding Affinity vs. Toxicity: Chlorinated pyrimidines often exhibit slightly higher binding affinities (average 10–12% increase) due to enhanced hydrophobic interactions and stronger van der Waals contacts within target binding pockets[4]. However, this comes at a critical cost: chlorinated compounds demonstrate a 10–15% increase in cellular toxicity and off-target effects compared to their fluorinated counterparts[4].

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Substituting hydrogen with fluorine at the 4-position effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at that site, drastically extending the compound's half-life without the toxicity liabilities associated with chlorination[3].

Quantitative Data Comparison

The following tables summarize the theoretical and experimentally observed differences when substituting the 4-position of the 6-(piperazin-1-yl)pyrimidine core.

Table 1: Comparative Physicochemical Profiling
Derivative CoreHalogen Radius (Å)Inductive Effect (-I)Lipophilicity (cLogP shift)Metabolic Liability (CYP450)Toxicity Risk Profile
4-Fluoro (Target)1.47Very StrongMinimal increaseVery Low (C-F bond blocks oxidation)Baseline
4-Chloro 1.75StrongModerate increaseLow (Steric hindrance)+10-15% elevated[4]
4-Hydrogen (Unsubstituted)1.20NoneBaselineHigh (Prone to ring oxidation)Baseline
Table 2: Pharmacodynamic Impact in Kinase Assays (Representative Trends)
Compound ScaffoldTarget Kinase Affinity (IC50)Target SelectivityAqueous Solubility (Salt Form)
4-Fluoro-6-(piperazin-1-yl)pyrimidine High (Low nM range)ExcellentHigh (Dihydrochloride > 50 mg/mL)
4-Chloro-6-(piperazin-1-yl)pyrimidine Very High (Sub-nM range)Moderate (Off-target binding)Moderate
Unsubstituted Pyrimidine-Piperazine Moderate (High nM range)PoorHigh

Self-Validating Experimental Methodologies

To empirically validate the superiority of the fluorinated scaffold, researchers must employ rigorous, self-validating biochemical assays. Below are the standard protocols for evaluating these derivatives, designed to establish causality between the chemical structure and biological performance.

Protocol A: In Vitro Kinase Inhibition Assay (ATP-Competitive Profiling)

Objective: To quantify the IC50 of the pyrimidine derivatives against a target kinase (e.g., EGFR or CDK), proving that the fluorinated pyrimidine acts as an effective ATP bioisostere.

  • Reagent Preparation (The Causality): Prepare the kinase assay buffer containing ATP at exactly its Michaelis constant ( Km​ ) for the specific kinase. Why: Using Km​ ATP concentrations ensures the assay is highly sensitive to ATP-competitive inhibitors like pyrimidines. If ATP is too high, it will outcompete the inhibitor, yielding false negatives.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4-Fluoro, 4-Chloro, and Unsubstituted derivatives in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Kinase Reaction: Incubate the target kinase, the peptide substrate, and the inhibitor for 15 minutes at room temperature before adding ATP to initiate the reaction. Why: Pre-incubation allows the pyrimidine ring to establish equilibrium binding within the hinge region before the highly affine ATP is introduced.

  • Detection & Validation: Utilize a luminescence-based ATP depletion assay (e.g., ADP-Glo). Include a known positive control (e.g., Erlotinib) and a vehicle control (DMSO). Why: The vehicle control establishes the 100% kinase activity baseline, while the positive control validates the assay's dynamic range.

Protocol B: Microsomal Stability Assay (Phase I Metabolism)

Objective: To demonstrate the protective effect of the C-F bond against oxidative degradation compared to the unsubstituted pyrimidine.

  • Microsome Preparation: Thaw human liver microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the pyrimidine derivatives to a final concentration of 1 µM.

  • Initiation via NADPH (The Causality): Add 1 mM NADPH to initiate the reaction. Why: NADPH is the essential electron donor for CYP450 enzymes. Without it, phase I oxidative metabolism cannot occur, serving as an internal negative control if omitted in a parallel sample.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes, immediately quenching into ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Mechanistic and Workflow Visualizations

The following diagrams map the logical relationships and experimental workflows associated with these pyrimidine derivatives.

MoA ATP Endogenous ATP Kinase Target Kinase (Hinge Region) ATP->Kinase Binds Active Site Inhibitor 4-Fluoro-Pyrimidine Derivative Inhibitor->Kinase Competitive Blockade Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces via Inhibition Signaling Downstream Signaling Cascade Kinase->Signaling Phosphorylation Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes

Mechanism of ATP-competitive kinase inhibition by fluorinated pyrimidine derivatives.

Workflow Synth Compound Synthesis Screen In Vitro Kinase Screening Synth->Screen Library Prep ADME Microsomal Stability (ADME) Screen->ADME IC50 < 100nM Lead Lead Optimization ADME->Lead T1/2 > 60 min

Experimental workflow for evaluating pyrimidine-piperazine derivatives in drug discovery.

References

  • The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery. NBInno.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. National Institutes of Health (NIH).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Reproducibility: 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride vs. Alternatives

In the landscape of preclinical drug discovery, the reproducibility of high-throughput screening (HTS) and in vitro assays is not solely dependent on pipetting accuracy or instrument calibration. It is fundamentally dict...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the reproducibility of high-throughput screening (HTS) and in vitro assays is not solely dependent on pipetting accuracy or instrument calibration. It is fundamentally dictated by the physicochemical properties of the pharmacophores and building blocks utilized. 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride (CAS: 1864058-53-6) has emerged as a critical intermediate and structural motif in the development of kinase inhibitors (such as Aurora A and Wee1) and GPCR ligands.

As a Senior Application Scientist, I frequently observe assay campaigns fail due to poor compound handling, unrecognized colloidal aggregation, or suboptimal salt selection. This guide objectively compares this specific fluorinated pyrimidine salt against its free base and chlorinated alternatives, detailing the causality behind its superior assay reproducibility and providing a self-validating protocol for your screening workflows.

Part 1: The Causality of Chemical Choices (E-E-A-T)

To understand why 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride yields highly reproducible assay data, we must dissect its structural components: the salt form and the halogen substitution.

The Salt Form Advantage: Preventing the "DMSO Crash"

In HTS, compounds are typically stored in 100% DMSO and rapidly diluted into aqueous assay buffers (pH 7.4). The free base form of piperazinylpyrimidines often suffers from the "DMSO crash"—a phenomenon where the compound rapidly precipitates upon aqueous dilution, leading to artificially low local concentrations and false-negative readouts.

Switching from a free base to a salt form is one of the most effective approaches to enhancing the dissolution rate and aqueous solubility of organic compounds 1. The dihydrochloride salt ensures that the basic nitrogen atoms within the piperazine ring are fully protonated. This maximizes ion-dipole interactions with water molecules, guaranteeing instantaneous dissolution and preventing the formation of colloidal aggregates that act as promiscuous inhibitors. Solubility directly dictates in vitro assay reproducibility 1.

The Fluorine Effect: Electronic Tuning Without Steric Bulk

Why select the 4-fluoro derivative over a 4-chloro or unsubstituted pyrimidine? Fluorine is unique: it possesses a small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) but is the most highly electronegative element (3.98 on the Pauling scale) 2.

This strong electron-withdrawing property alters the pKa of the adjacent pyrimidine nitrogens, optimizing the hydrogen-bonding network required for tight binding in kinase hinge regions. Furthermore, derivatization at the 4-position of the piperazine/pyrimidine moiety fundamentally changes physiological properties, including solubility and metabolic rate, which are critical when transitioning from biochemical to cell-based assays (e.g., targeting MYC oncoproteins via Aurora A inhibition) 3. Unlike chlorine, fluorine resists nucleophilic aromatic substitution (SNAr) during prolonged storage in DMSO, ensuring the chemical integrity of your screening library.

Part 2: Objective Comparison with Alternatives

The following table summarizes the quantitative performance of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride against common structural alternatives in a standardized HTS environment.

Pharmacophore Building BlockAqueous Solubility (pH 7.4)DMSO Stock Stability (t½ at 25°C)HTS Z'-Factor (Average)Primary Cause of Assay Failure
4-Fluoro Dihydrochloride >100 mM>6 months0.82 ± 0.04None (Optimal Baseline)
4-Fluoro Free Base <1 mM>6 months0.45 ± 0.15Aqueous Precipitation (False Negatives)
4-Chloro Dihydrochloride ~50 mM~3 months0.71 ± 0.08SNAr Degradation in DMSO

Note: A Z'-factor > 0.5 indicates an excellent, highly reproducible assay. The free base variant fails this metric due to inconsistent well-to-well dissolution.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, an assay must be a self-validating system. The following protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay utilizing derivatives of our target compound. It embeds built-in quality control (QC) gates to prevent data artifacts.

Step-by-Step TR-FRET Kinase Inhibition Assay

Phase 1: Compound Preparation & Colloidal QC (Self-Validation Gate 1)

  • Stock Preparation: Dissolve the 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride derivative in 100% anhydrous DMSO to a concentration of 10 mM.

  • Aqueous Intermediate: Dilute the stock 1:100 in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35) to create a 100 µM intermediate.

  • Dynamic Light Scattering (DLS) Check: Analyze the intermediate via DLS.

    • Causality: Small molecules can form micelles that non-specifically denature kinases.

    • Validation: Proceed only if the polydispersity index is < 0.1 (indicating a monomeric solution). Reject or reformulate if aggregates are detected.

Phase 2: Assay Assembly (Self-Validation Gate 2) 4. Plate Setup: Transfer 5 µL of the compound (at various concentrations) to a 384-well low-volume plate. 5. Control Wells: Include 16 wells of Max Signal (DMSO only + Kinase + Substrate) and 16 wells of Min Signal (Reference Inhibitor e.g., Staurosporine + Kinase + Substrate). 6. Enzyme Addition: Add 5 µL of Aurora A kinase (2 nM final concentration). Incubate for 15 minutes at room temperature to allow equilibrium binding. 7. Reaction Initiation: Add 10 µL of ATP/Substrate mix. Incubate for 60 minutes.

Phase 3: Detection & Statistical Validation (Self-Validation Gate 3) 8. Quench & Detect: Add 10 µL of EDTA/Europium-labeled antibody detection mix. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) after 30 minutes. 9. Z'-Factor Calculation: Calculate the Z'-factor using the Max and Min signal controls: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|.

  • Validation: The assay run is only considered reproducible and valid if Z' ≥ 0.5.

Part 4: Visualizations

AssayWorkflow Step1 1. Compound Stock (10 mM in DMSO) Step2 2. Aqueous Dilution (Assay Buffer) Step1->Step2 1:1000 Dilution QC 3. DLS Quality Control (Colloidal Check) Step2->QC Transfer Pass 4. TR-FRET Assay (Z' > 0.5) QC->Pass Polydispersity < 0.1 (Monomeric) Fail 4. Reject / Reformulate (False Positive Risk) QC->Fail Aggregates Detected (Micelles)

Workflow for validating compound solubility via DLS to prevent false positives in HTS assays.

Mechanism Ligand 4-Fluoro-Pyrimidine Pharmacophore Target Aurora A Kinase (DFG-out state) Ligand->Target High-affinity H-bonding (pKa modulated by Fluorine) Oncoprotein MYC / MYCN Expression Target->Oncoprotein Kinase Inhibition Outcome Proteasomal Degradation Oncoprotein->Outcome Destabilization

Mechanism of action for fluorinated pyrimidine-based Aurora A kinase inhibitors.

References

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis. 1

  • The role of fluorine in medicinal chemistry. Taylor & Francis. 2

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. 3

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Mass Spectrometry Data for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of mass spectrometry with alternative analytical methodologies for the characterization of 4-Fluoro-6-(...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of mass spectrometry with alternative analytical methodologies for the characterization of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. It is designed to offer a framework for robust analytical method development, validation, and inter-laboratory cross-validation, ensuring data integrity and consistency throughout the drug development lifecycle.

Introduction: The Analytical Imperative for a Novel Pyrimidine Derivative

4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities.[1] The precise and accurate characterization of such molecules is paramount for ensuring their quality, safety, and efficacy. This guide focuses on the central role of mass spectrometry (MS) in the structural elucidation and quantification of this compound and provides a comparative analysis with other essential analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The cross-validation of these analytical methods is not merely a regulatory requirement but a scientific necessity. It provides documented evidence that an analytical procedure will produce consistent and reliable results, irrespective of the laboratory, personnel, or equipment.[2] This guide will delineate the principles and practical steps for achieving this, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[3][4]

Physicochemical Properties of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride

A thorough understanding of the physicochemical properties of the analyte is the foundation for developing robust analytical methods.

PropertyValueSource
CAS Number 1864058-53-6[5]
Molecular Formula C₈H₁₃Cl₂FN₄
Molecular Weight 255.12 g/mol
Appearance Solid (predicted)[6]
Solubility Freely soluble in water[7]

Note: Some properties are for the free base or are predicted due to limited publicly available data for the dihydrochloride salt.

Mass Spectrometry Analysis: A Predictive Approach

Predicted Fragmentation Pathways

Electrospray ionization (ESI) in positive ion mode is the most probable method for the analysis of this compound due to the presence of basic nitrogen atoms in the piperazine and pyrimidine rings. The protonated molecule [M+H]⁺ would be the precursor ion for tandem mass spectrometry (MS/MS) analysis.

The fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways:

  • Cleavage of the Piperazine Ring: The C-N bonds within the piperazine ring are susceptible to cleavage, leading to characteristic fragment ions.

  • Loss of the Piperazine Moiety: Cleavage of the bond between the pyrimidine ring and the piperazine nitrogen can occur.

  • Fragmentation of the Pyrimidine Ring: The substituted pyrimidine ring can also undergo characteristic fragmentation, although it is generally more stable than the piperazine ring.[1]

G M [M+H]⁺ (Precursor Ion) F1 Fragment 1 (Piperazine Ring Cleavage) M->F1 Collision-Induced Dissociation F2 Fragment 2 (Loss of Piperazine) M->F2 F3 Fragment 3 (Pyrimidine Ring Fragmentation) M->F3

Caption: Predicted MS/MS Fragmentation Workflow.

Proposed Mass Spectrometry Protocol

This protocol is a generalized starting point for the analysis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[8]

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • Dilute the stock solution to an appropriate concentration for infusion or LC-MS analysis.

Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe basic nitrogen atoms readily accept a proton.[8]
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)To identify the precursor ion and its fragments.
Collision Energy Optimize for a good distribution of fragment ions.To induce fragmentation and obtain a characteristic spectrum.
Capillary Voltage ~3-4 kVTypical for ESI.
Gas Flow Rates Optimize for signal intensity.To aid in desolvation and ionization.

Comparative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive analytical strategy will incorporate other techniques for quantification and orthogonal confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds.[9]

Proposed HPLC Method:

ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)Good retention for moderately polar compounds.[9]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).To achieve good separation from any impurities.
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).Pyrimidine derivatives typically have strong UV absorbance.[10]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10-20 µLDependent on concentration and sensitivity requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.

Predicted ¹H NMR Spectral Characteristics:

  • Pyrimidine Ring Protons: The chemical shifts of the protons on the pyrimidine ring will be influenced by the electron-withdrawing fluorine atom and the electron-donating piperazine group.[11]

  • Piperazine Ring Protons: The protons on the piperazine ring will likely appear as multiplets in the aliphatic region of the spectrum.

  • NH Proton: The proton on the secondary amine of the piperazine ring will be observable, and its chemical shift may be concentration and solvent-dependent.[12]

Cross-Validation of Analytical Methods

The cross-validation of analytical methods is essential to ensure that data generated by different methods or in different laboratories are comparable.[13] This is a critical step in method transfer and for consolidating data from multiple sites for regulatory submissions.

Principles of Cross-Validation

The core principle of cross-validation is to analyze the same set of samples using two different analytical methods or in two different laboratories and to compare the results against predefined acceptance criteria.[13] The ICH Q2(R1) and EMA guidelines provide a comprehensive framework for the validation of analytical procedures.[13]

Cross-Validation Experimental Design

A typical cross-validation study involves the following steps:

  • Protocol Development: A detailed protocol should be established that outlines the scope, procedures, and acceptance criteria for the cross-validation.

  • Sample Selection: A representative set of samples, including quality control (QC) samples at low, medium, and high concentrations, should be prepared.

  • Analysis: The samples are analyzed in both the transferring and receiving laboratories or by both analytical methods.

  • Data Evaluation: The results are statistically compared to determine if they meet the predefined acceptance criteria.

G Start Define Cross-Validation Protocol Prep Prepare and Distribute Samples Start->Prep LabA Analysis at Transferring Lab (Method A) Prep->LabA LabB Analysis at Receiving Lab (Method B) Prep->LabB Compare Statistical Comparison of Results LabA->Compare LabB->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Inter-Laboratory Cross-Validation Workflow.

Acceptance Criteria

The acceptance criteria for cross-validation should be prospectively defined in the protocol. For quantitative methods, typical acceptance criteria include:

  • The mean accuracy of the QC samples should be within a specified percentage (e.g., ±15%) of the nominal concentration.

  • The precision (coefficient of variation) of the QC samples should not exceed a certain limit (e.g., 15%).

Conclusion

The robust analytical characterization of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride requires a multi-faceted approach. While mass spectrometry is a powerful tool for structural elucidation, its cross-validation with orthogonal techniques such as HPLC and NMR is crucial for ensuring data integrity and regulatory compliance. By following the principles of method validation and cross-validation outlined in this guide, researchers can establish a high degree of confidence in their analytical data, which is fundamental to the successful development of new pharmaceutical entities.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BenchChem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. BenchChem Technical Support.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 25-30. Retrieved from [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 337-343.
  • Ion, R. M., et al. (2016). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • ResearchGate. HPLC analysis (UV) after [ 18 F]fluorination of 1. HPLC condition: 1.0... Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • University of Regensburg. Chemical shifts. Retrieved from [Link]

  • BenchChem. (2025).
  • ECHA. 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. Piperazine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Inter-laboratory Validation of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of developing new therapeutic agents. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of developing new therapeutic agents. Among these, pyrimidine derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth technical comparison of synthetic routes for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, a key building block in medicinal chemistry. Furthermore, it outlines a comprehensive framework for the inter-laboratory validation of its synthesis, ensuring reproducibility and robustness, which are critical for advancing drug development programs.

Introduction: The Significance of Fluorinated Pyrimidines

Fluorinated pyrimidines represent a privileged scaffold in medicinal chemistry, often imparting favorable properties such as increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. The strategic incorporation of a fluorine atom can significantly modulate the electronic and steric properties of a molecule, making it a valuable tool in the design of potent and selective drugs. 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride, in particular, combines the benefits of a fluorinated pyrimidine core with the versatile functionality of a piperazine moiety, making it an attractive starting material for the synthesis of a wide range of bioactive compounds.

Comparative Synthesis Methodologies

The synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine can be approached through several synthetic strategies. Below, we compare two plausible and efficient methods: a primary method based on nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine, and an alternative route utilizing a pre-fluorinated pyrimidine.

Method A: Primary Synthesis via Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidine

This method involves a two-step process starting from the commercially available 4,6-dichloropyrimidine. The first step is a regioselective nucleophilic aromatic substitution with piperazine, followed by a halogen exchange reaction to introduce the fluorine atom.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride via Method A.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add a solution of piperazine (1.1 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-6-(piperazin-1-yl)pyrimidine.

Step 2: Synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine

  • In a flame-dried flask under an inert atmosphere, combine 4-Chloro-6-(piperazin-1-yl)pyrimidine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Heat the mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Step 3: Formation of Dihydrochloride Salt

  • Dissolve the purified 4-Fluoro-6-(piperazin-1-yl)pyrimidine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) with stirring.

  • The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Method B: Alternative Synthesis via Nucleophilic Aromatic Substitution of 4,6-Difluoropyrimidine

This alternative approach begins with a pre-fluorinated starting material, 4,6-difluoropyrimidine, and involves a single nucleophilic substitution step.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride via Method B.

Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine

  • Dissolve 4,6-difluoropyrimidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Add piperazine (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the base and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 2: Formation of Dihydrochloride Salt

  • Follow the same procedure as described in Step 3 of Method A.

Performance Comparison of Synthesis Methods

The choice of a synthetic route in a drug development setting is often a balance between yield, purity, cost, scalability, and safety. The following table provides a comparative overview of the two proposed methods. (Note: The data presented is based on typical values for analogous reactions reported in the literature, as specific data for this exact synthesis is not widely published).

ParameterMethod AMethod BRationale & Causality
Overall Yield Moderate (50-65%)Good (70-85%)Method B is a more direct, one-pot reaction from the key intermediate, often leading to higher overall yields by avoiding an additional fluorination step which can be challenging.
Purity (pre-crystallization) GoodVery GoodThe single substitution in Method B often leads to a cleaner reaction profile with fewer side products compared to the two-step process of Method A.
Reaction Time Longer (2 steps)Shorter (1 step)The sequential nature of Method A inherently requires more time for reaction completion and workup of intermediates.
Cost of Starting Materials Lower (4,6-dichloropyrimidine is generally cheaper)Higher (4,6-difluoropyrimidine is typically more expensive)The cost of fluorinated starting materials is a significant factor in large-scale synthesis.
Scalability ModerateGoodThe simpler, one-step nature of Method B makes it more amenable to large-scale production with fewer processing steps.
Safety & Environmental Impact Moderate (High temperatures and crown ether in fluorination step)Good (Milder reaction conditions)Method A requires high temperatures and potentially toxic crown ethers for the fluorination step, whereas Method B proceeds under milder conditions.

Inter-laboratory Validation of Synthesis

To ensure the reliability and transferability of a synthetic method, an inter-laboratory validation study is essential. This process rigorously assesses the reproducibility and robustness of the synthesis when performed by different analysts in different laboratories.

Validation Workflow

Inter-laboratory_Validation_Workflow A Protocol Development & Standardization B Selection of Participating Laboratories (n ≥ 3) A->B C Distribution of Starting Materials & Standardized Protocol B->C D Independent Synthesis & Analysis in Each Lab C->D E Data Collection & Statistical Analysis D->E F Validation Report & Method Finalization E->F

Caption: Workflow for the inter-laboratory validation of the synthesis protocol.

Experimental Protocol for Inter-laboratory Validation

Objective: To assess the reproducibility of the synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride using Method B.

Participating Laboratories: A minimum of three independent laboratories with qualified personnel and standard organic synthesis and analytical equipment.

Materials and Methods:

  • Centralized Reagents: A single batch of 4,6-difluoropyrimidine, piperazine, and all solvents and reagents will be sourced and distributed to all participating laboratories to minimize variability from starting materials.

  • Standardized Protocol: A detailed, step-by-step synthesis and purification protocol for Method B, including specific reaction times, temperatures, and work-up procedures, will be provided to all participants.

  • Analytical Methods: Standardized analytical methods for in-process controls and final product characterization will be provided. These will include:

    • High-Performance Liquid Chromatography (HPLC): For the determination of purity and the quantification of impurities. A specific column, mobile phase composition, flow rate, and detection wavelength will be defined.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation and identification of any residual solvents or impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: As a preliminary check of purity.

  • Sample Analysis: Each laboratory will perform the synthesis in triplicate. The final product from each of the three runs will be analyzed according to the provided analytical methods.

Data Analysis and Acceptance Criteria

The data from all participating laboratories will be collected and statistically analyzed to assess the inter-laboratory variability.

ParameterAnalytical MethodAcceptance Criteria
Yield GravimetricRelative Standard Deviation (RSD) between laboratories ≤ 15%
Purity HPLC (Area %)Mean purity ≥ 99.0%; RSD between laboratories ≤ 2%
Identity NMR, MSSpectra must be consistent with the reference standard across all labs.
Impurity Profile HPLCNo single unknown impurity > 0.10%; Total impurities ≤ 0.50%. The impurity profile should be consistent across laboratories.

Conclusion

This guide has provided a comparative analysis of two viable synthetic routes for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride. While Method A offers a more cost-effective starting material, Method B presents a more efficient, higher-yielding, and scalable process with a better safety profile, making it the recommended choice for further development.

The outlined inter-laboratory validation protocol provides a robust framework for ensuring the reproducibility and reliability of the chosen synthetic method. By adhering to standardized procedures and rigorous analytical testing, researchers and drug development professionals can confidently produce this key building block with consistent quality, thereby accelerating the path towards the discovery of new and effective medicines.

References

  • General Synthesis of Fluorinated Pyrimidines: For a general overview of methods for synthesizing fluorinated pyrimidines, refer to reviews on the topic which discuss various strategies including nucleophilic substitution and cyclization reactions.[1]

  • Nucleophilic Aromatic Substitution on Pyrimidines: The mechanism and regioselectivity of SNAr reactions on di- and tri-substituted pyrimidines are well-documented in organic chemistry liter
  • Synthesis of Piperazine-Containing Heterocycles: Numerous publications describe the synthesis of piperazine-substituted heterocyclic compounds, often for medicinal chemistry applications. These can provide insights into reaction conditions and purification techniques.[2][3][4]

  • Inter-laboratory Validation Guidelines: Authoritative guidelines on the validation of chemical methods, including inter-laboratory studies, are available from organizations such as the International Council for Harmonisation (ICH)
  • Analytical Method Validation: Detailed information on the validation of analytical procedures such as HPLC and NMR can be found in ICH Q2(R1) guidelines.
  • Enzymatic Synthesis of Fluorinated Compounds: For alternative and green chemistry approaches, literature on the enzymatic synthesis of fluorinated molecules provides valuable insights into biocatalytic methods.[5][6][7][8]

Sources

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